molecular formula C15H21NO5S B7163034 N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide

N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide

Cat. No.: B7163034
M. Wt: 327.4 g/mol
InChI Key: FMJIXZGUZMVCDI-UHFFFAOYSA-N
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Description

N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide is a complex organic compound characterized by its unique structural features It contains a benzodioxole ring, a sulfonamide group, and a tetramethyloxolan moiety

Properties

IUPAC Name

N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-14(2)8-13(15(3,4)21-14)16-22(17,18)10-5-6-11-12(7-10)20-9-19-11/h5-7,13,16H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJIXZGUZMVCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the sulfonamide group. The tetramethyloxolan moiety is then attached through a series of reactions involving specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient synthesis of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the sulfonamide group, leading to the formation of amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes, while the benzodioxole ring may interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,5,5-tetramethyloxolan-3-yl)-1,3-benzodioxole-5-sulfonamide
  • This compound derivatives
  • Other benzodioxole-based sulfonamides

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

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